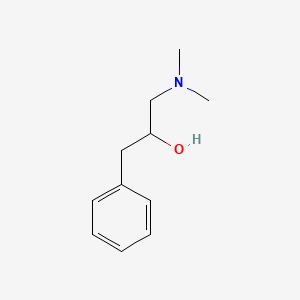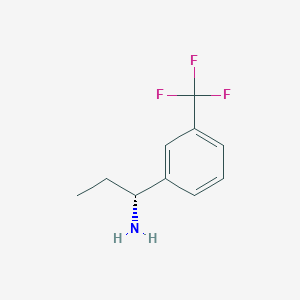
(R)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, often a benzene derivative with a trifluoromethyl group.
Functional Group Introduction: The trifluoromethyl group is introduced to the benzene ring through electrophilic aromatic substitution reactions.
Amine Introduction: The propan-1-amine moiety is introduced via nucleophilic substitution reactions, often using reagents such as alkyl halides and amines.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include amine oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological processes and as a probe to investigate enzyme activities and receptor interactions.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of proteins and other targets. The amine moiety can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activities.
1-(3-(Trifluoromethyl)phenyl)ethan-1-amine: A structurally similar compound with an ethyl group instead of a propyl group.
1-(3-(Trifluoromethyl)phenyl)butan-1-amine: Another similar compound with a butyl group instead of a propyl group.
Uniqueness
®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds. The presence of the trifluoromethyl group also imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1168139-53-4 |
|---|---|
Formule moléculaire |
C10H12F3N |
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
(1R)-1-[3-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m1/s1 |
Clé InChI |
ZZTDGFLVDISOIK-SECBINFHSA-N |
SMILES isomérique |
CC[C@H](C1=CC(=CC=C1)C(F)(F)F)N |
SMILES canonique |
CCC(C1=CC(=CC=C1)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


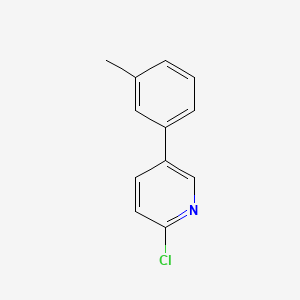


![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
![(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)

![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
![[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid](/img/structure/B13985176.png)
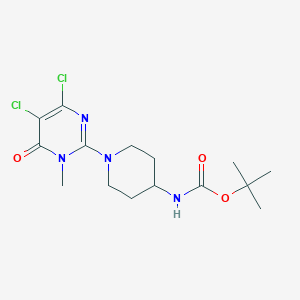
![4-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B13985180.png)
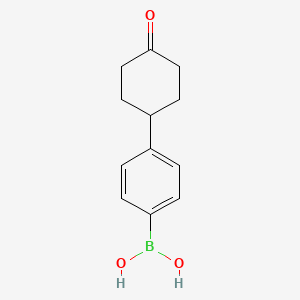

![1-Methyl-4-[2-(4-nitro-phenoxy)-ethyl]-piperazine](/img/structure/B13985195.png)
